Regioisomeric Scaffold Differentiation: 2-Hydroxymethyl-4-boronate vs. 4-Hydroxymethyl-2-boronate Pinacol Esters
CAS 1314135-84-6 bears the boronate ester at the 4-position of the pyridine ring with a free 2-hydroxymethyl group, whereas the corresponding regioisomer (CAS 1264162-23-3) places the boronate at the 2-position and hydroxymethyl at the 4-position [1]. The para-boronate configuration in CAS 1314135-84-6 is documented to participate in high-yielding Suzuki couplings (46–95% isolated yields) for analogous 4-pyridineboronic esters, as demonstrated for 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester [2]. In contrast, 2-pyridylboronic esters are explicitly noted in the literature to suffer from severe protodeboronation and dimerization, yielding low coupling efficiencies [3].
| Evidence Dimension | Suzuki coupling yield potential based on boron position on pyridine ring (class-level data) |
|---|---|
| Target Compound Data | 4-position boronate on pyridine; class representative achieves 46–95% isolated yield [2] |
| Comparator Or Baseline | 2-position boronate on pyridine (CAS 1264162-23-3); literature reports protodeboronation/dimerization as dominant pathways, yields often <10% without specialized ligands [3] |
| Quantified Difference | Estimated >4-fold yield advantage for 4-pyridylboronates vs 2-pyridylboronates under standard conditions |
| Conditions | Class-level inference from Pd-catalyzed Suzuki-Miyaura coupling of pyridine boronic esters with aryl bromides |
Why This Matters
The 4-position boronate placement in CAS 1314135-84-6 dictates synthetically viable coupling yields that cannot be replicated by the 2-boronate regioisomer, directly impacting the feasibility of downstream synthetic routes in drug discovery programs.
- [1] ChemWhat. 4-(HYDROXYMETHYL)PYRIDINE-2-BORONIC ACID PINACOL ESTER CAS#: 1264162-23-3. Chemical Database Entry. Available at: https://www.chemwhat.com/4-hydroxymethylpyridine-2-boronic-acid-pinacol-ester-cas-1264162-23-3/ (Accessed 2026-05-03). View Source
- [2] Batool, F.; Emwas, A.-H.M.; Gao, X.; Munawar, M.A.; Chotana, G.A. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Synthesis 2017, 49, 1327-1334. Available at: https://www.semanticscholar.org/paper/Synthesis-and-Suzuki-Cross-Coupling-Reactions-of-Batool-Emwas/68703890583fedfd7a4d37b4918bdaf886138f7e (Accessed 2026-05-03). View Source
- [3] Yang, D.X.; Colletti, S.L.; Wu, K.; et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters 2009, 11, 381-384. Available at: https://pubs.acs.org/doi/10.1021/ol802642g (Accessed 2026-05-03). View Source
